molecular formula C17H15O7+ B083408 Malvidin CAS No. 10463-84-0

Malvidin

Cat. No. B083408
CAS RN: 10463-84-0
M. Wt: 331.3 g/mol
InChI Key: KZMACGJDUUWFCH-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Malvidin is a type of anthocyanin pigment that is commonly found in plants and fruits, such as grapes, blueberries, and raspberries. It is known for its potent antioxidant properties and has been the subject of numerous scientific studies in recent years. In

Scientific Research Applications

Cardioprotective Effects

Malvidin demonstrates significant cardioprotective effects. A study by Wei et al. (2017) found that malvidin restored the activities of endogenous antioxidants and reduced lipid peroxidation levels, which contribute to its cardioprotective properties against myocardial infarction induced by isoproterenol in rats (Wei et al., 2017).

Anticancer Potential

Malvidin exhibits potential in treating cancer, particularly leukemia. Dahlawi (2022) discovered that malvidin induced apoptosis and inhibited cell proliferation in leukemia cell lines, suggesting its use as a functional food component or nutraceutical beneficial for blood health (Dahlawi, 2022).

Osteoarthritis Management

In the context of osteoarthritis, Dai et al. (2017) reported that malvidin attenuates pain and inflammation in rats by suppressing the NF-κB signaling pathway, demonstrating its therapeutic potential for osteoarthritis treatment (Dai et al., 2017).

Mitigating Oxidative Stress and Inflammation

Bastin et al. (2020) found that malvidin inhibits inflammatory-related mediators in inflammatory diseases, making it a potential therapeutic agent for such conditions (Bastin et al., 2020).

Neuroprotective Effects

Malvidin shows neuroprotective effects against aluminum chloride-induced neurotoxicity in rats, potentially correcting Alzheimer’s disease, as studied by Gilani et al. (2022) (Gilani et al., 2022).

3D Printing Applications

The use of 3D printing techniques for controlled release of malvidin tablets has been explored by Kaur and Singh (2021), indicating its potential in pharmaceutical manufacturing (Kaur & Singh, 2021).

Antitumor Activity

Sakthivel et al. (2020) demonstrated that malvidin exhibits significant antitumor activity in vivo, suggesting its use as a potential drug target for tumor control (Sakthivel et al., 2020).

Anti-Aging Properties

Seo et al. (2016) observed that malvidin potentially inhibits the aging process by controlling oxidative stress in human lung-derived fibroblasts (Seo et al., 2016).

Sepsis-Associated Encephalopathy

Zhao et al. (2023) found that malvidin plays a protective role in sepsis-associated encephalopathy, targeting the AMPK-α/UCP2 axis to restore mitochondrial function and alleviate ROS accumulation (Zhao et al., 2023).

properties

IUPAC Name

2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3,5,7-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O7/c1-22-14-3-8(4-15(23-2)16(14)21)17-12(20)7-10-11(19)5-9(18)6-13(10)24-17/h3-7H,1-2H3,(H3-,18,19,20,21)/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMACGJDUUWFCH-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15O7+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

643-84-5 (chloride)
Record name Malvidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010463840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30146622
Record name Malvidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30146622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Malvidin

CAS RN

10463-84-0
Record name Malvidin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10463-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Malvidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010463840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Malvidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30146622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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